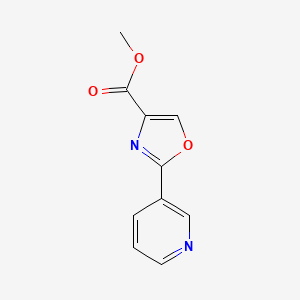
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a carboxylic acid group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and the pyrazole intermediate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to enhance the efficiency of each step in the synthetic route.
化学反応の分析
Types of Reactions
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activities, such as anti-inflammatory and antimicrobial properties.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the synthesis of other chemicals and materials, serving as a building block for more complex molecules.
作用機序
The mechanism of action of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
3-amino-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone: This compound shares a similar structure but has a pyridinone ring instead of a pyrazole ring.
3-amino-1-(3,4-dichlorobenzyl)-2-pyrazolin-5-one: This compound has a similar dichlorobenzyl group but differs in the position and type of functional groups on the pyrazole ring.
Uniqueness
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
3-amino-1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-8-2-1-6(3-9(8)13)4-16-5-7(11(17)18)10(14)15-16/h1-3,5H,4H2,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMMXINIVGHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)N)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)
![N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide](/img/structure/B2984545.png)

![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)
![3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2984552.png)




![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)
